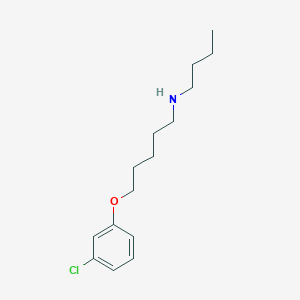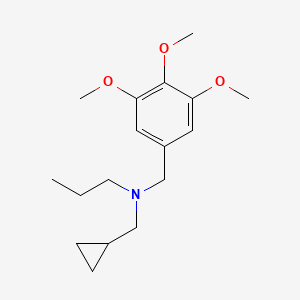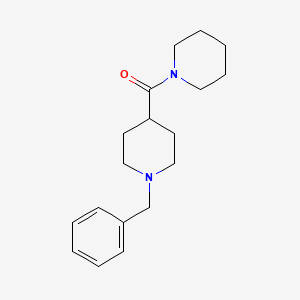![molecular formula C19H24O3 B5228671 1-[3-(4-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B5228671.png)
1-[3-(4-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor signaling.
Mécanisme D'action
1-[3-(4-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene 118,551 selectively binds to and blocks the β2-adrenergic receptor, which is a G protein-coupled receptor that is activated by the catecholamines epinephrine and norepinephrine. By blocking the β2-adrenergic receptor, 1-[3-(4-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene 118,551 inhibits the downstream signaling pathways that are activated by the receptor, including the cAMP-PKA pathway and the PI3K-Akt pathway.
Biochemical and Physiological Effects:
1-[3-(4-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene 118,551 has been shown to have a number of biochemical and physiological effects. It can reduce heart rate and blood pressure, and it can also relax airway smooth muscle. In addition, it can inhibit insulin secretion and increase glucose production in the liver.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[3-(4-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene 118,551 in lab experiments is its high selectivity for the β2-adrenergic receptor, which allows for more precise investigation of the effects of β2-adrenergic receptor signaling. However, one limitation is that it can have off-target effects on other receptors, such as the α1-adrenergic receptor and the 5-HT2A receptor.
Orientations Futures
There are several future directions for research involving 1-[3-(4-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene 118,551. One area of interest is the role of β2-adrenergic receptor signaling in the regulation of immune function. Another area of interest is the development of more selective β2-adrenergic receptor antagonists that can be used to study the effects of β2-adrenergic receptor signaling in specific tissues and cell types. Finally, there is a need for further investigation into the off-target effects of 1-[3-(4-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene 118,551 and the development of more selective β2-adrenergic receptor antagonists that can minimize these effects.
Méthodes De Synthèse
1-[3-(4-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene 118,551 can be synthesized by a multistep process involving the reaction of 3,5-dimethylphenol with 4-ethoxyphenyl magnesium bromide, followed by the reaction of the resulting product with 3-chloropropylphenoxypropanol. The final product is then purified by recrystallization.
Applications De Recherche Scientifique
1-[3-(4-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene 118,551 is commonly used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor signaling. It has been used to investigate the role of β2-adrenergic receptors in the regulation of heart rate, blood pressure, and airway smooth muscle tone. It has also been used to study the effects of β2-adrenergic receptor agonists and antagonists on glucose metabolism and insulin secretion.
Propriétés
IUPAC Name |
1-[3-(4-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-4-20-17-6-8-18(9-7-17)21-10-5-11-22-19-13-15(2)12-16(3)14-19/h6-9,12-14H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUZBVPSDXRDDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Ethoxyphenoxy)propoxy]-3,5-dimethylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,8-dimethyl-3-({methyl[3-(1-pyrrolidinyl)propyl]amino}methyl)-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5228596.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,3,5-triiodobenzamide](/img/structure/B5228599.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(3-methyl-4-pyridinyl)methyl]-2-indanecarboxamide](/img/structure/B5228612.png)
![4-[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B5228617.png)
![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5228622.png)

![ethyl [5-(4-tert-butylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5228633.png)
![1-(3-acetylbenzyl)-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5228642.png)
![1-(cyclohexylmethyl)-N-methyl-N-[4-(4-morpholinyl)butyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5228646.png)

![5-(5-bromo-2-methoxybenzylidene)-1-[2-(4-fluorophenyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5228676.png)

![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(tert-butyl)acetamide]](/img/structure/B5228694.png)